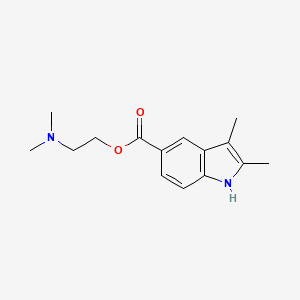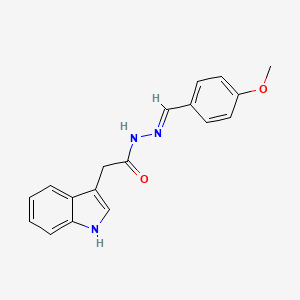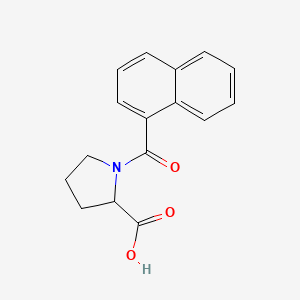![molecular formula C16H16N4OS2 B5521471 N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Various analogues of CB(2) ligands, including pyrazole derivatives, have been synthesized and evaluated for cannabinoid receptor affinity, indicating the relevance of this class of compounds in receptor-targeted synthesis (Murineddu et al., 2006).
- The synthesis of 3-methylisoxazole-5-carboxamides and related pyrazole derivatives has been reported, showing the versatility and complexity of synthesizing such compounds (Martins et al., 2002).
Molecular Structure Analysis
- The crystal structure of various pyrazole derivatives has been extensively studied, revealing key features like dihedral angles and conformation, which are crucial for understanding the molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties
- Pyrazole derivatives have been synthesized and characterized, revealing the potential for various chemical reactions and their properties. The focus on creating compounds with specific receptor affinities or biological activities demonstrates the chemical versatility of these molecules (McLaughlin et al., 2016).
Physical Properties Analysis
- The physical properties of related compounds, including their crystal structure and thermal stability, have been studied, offering insights into the physical characteristics that might be expected from N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide (Prabhuswamy et al., 2016).
科学的研究の応用
Antibacterial and Antimicrobial Activities
Research has shown that derivatives related to the given compound exhibit significant antibacterial and antimicrobial properties. For instance, studies on tetracyclic pyridone carboxylic acids, which share a structural motif with the compound of interest, have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including efficacy in inhibiting DNA gyrase in Escherichia coli, indicating potential as a broad-spectrum antibiotic (Jinbo et al., 1993). Another study highlighted the synthesis of pyrazole derivatives, showcasing their role as inhibitors of photosynthetic electron transport, which could be exploited in developing new herbicides or antimicrobial agents (Vicentini et al., 2005).
Analgesic and Anti-inflammatory Activities
Compounds containing the pyrazole moiety, similar to the structure , have been investigated for their analgesic and anti-inflammatory activities. This includes research on pyrazolo[3,4-c]pyrazole derivatives, which have been synthesized and shown to possess both analgesic and anti-inflammatory properties, suggesting potential applications in pain management and anti-inflammatory therapies (More et al., 2022).
Antifungal and Antitumor Applications
Studies have also focused on the antifungal and antitumor potential of similar compounds. For example, novel chemical transformations of tenoxicam led to derivatives that have been explored for their antitumor properties, indicating the versatility of these compounds in medicinal chemistry and potential applications in cancer therapy (Kóczián et al., 2005). Additionally, antimicrobial activities of bifunctional thieno[3,2-c]pyrazole and related derivatives have been investigated, highlighting their moderate to high activity against various microorganisms, including fungi and bacteria, further underscoring their potential in developing new antimicrobial agents (Aly, 2016).
特性
IUPAC Name |
N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-20(8-12-10-4-2-5-11(10)18-19-12)16(21)13-9-23-15(17-13)14-6-3-7-22-14/h3,6-7,9H,2,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVYCPGBASRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCC2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)
![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)


![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)